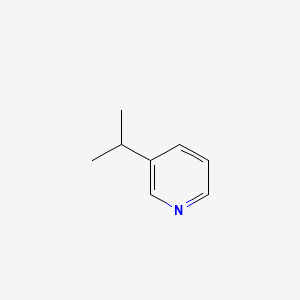
Sucrose-6-acetic ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose-6-acetic ester is a derivative of sucrose, a common disaccharide composed of glucose and fructoseThis compound is primarily used in the pharmaceutical and food industries due to its biocompatibility and surfactant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sucrose-6-acetic ester typically involves the esterification of sucrose with acetic anhydride or acetyl chloride in the presence of a catalyst. One common method includes dissolving sucrose in a solvent, such as dimethyl sulfoxide, and adding acetic anhydride with a catalyst like pyridine. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic transesterification. This method involves using lipase as a catalyst in a non-aqueous medium, such as a tertiary butanol-dimethyl sulfoxide system, with vinyl acetate as the acyl donor. This approach offers higher specificity and yields compared to chemical methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Sucrose-6-acetic ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Acts as a stabilizer for enzymes and proteins in biological assays.
作用機序
The mechanism of action of sucrose-6-acetic ester primarily involves its surfactant properties. The esterified acetyl group enhances the hydrophobicity of the molecule, allowing it to interact with both hydrophilic and hydrophobic substances. This dual interaction capability makes it an effective emulsifier and stabilizer. In biological systems, it can interact with cell membranes, proteins, and enzymes, stabilizing their structures and enhancing their functions .
類似化合物との比較
Sucrose-6-phosphate: An intermediate in the biosynthesis of sucrose, used in metabolic studies.
Sucrose-6-palmitate: Another esterified derivative with a long-chain fatty acid, used as a surfactant in food and cosmetic industries.
Sucrose-6-benzoate: Used in similar applications as sucrose-6-acetic ester but with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific acetylation, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and stabilizer in various applications, from pharmaceuticals to food products .
特性
CAS番号 |
63648-81-7 |
|---|---|
分子式 |
C14H24O12 |
分子量 |
384.33 g/mol |
IUPAC名 |
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3 |
InChIキー |
PAOSLUFSNSSXRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3427957.png)
![2-[(Pyridin-2-ylmethyl)amino]acetonitrile](/img/structure/B3427963.png)









